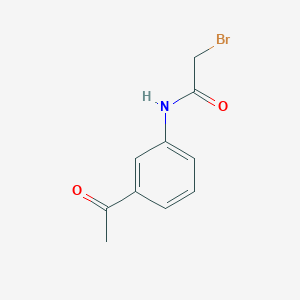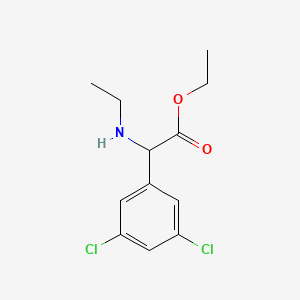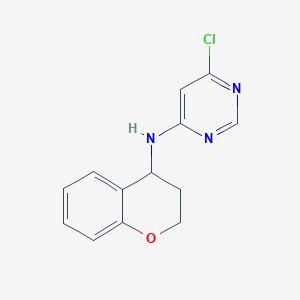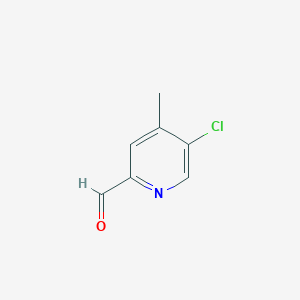![molecular formula C11H17N5 B1425739 3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine CAS No. 1487769-83-4](/img/structure/B1425739.png)
3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine
Descripción general
Descripción
“3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine” is a chemical compound that belongs to the class of triazolopyridazines . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine .
Molecular Structure Analysis
The molecular structure of “3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine” is characterized by the presence of a triazolopyridazine core . This core is a pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Aplicaciones Científicas De Investigación
Synthesis of Functionalized Compounds
3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine has been used as a building block in the synthesis of various functionalized compounds. It's employed in creating intermediates in the synthesis of alkyl 1-pyridazin-3-yl-1,2,3-triazole-4-carboxylates, which are important in medicinal chemistry. This synthesis involves using 3-aminopyridazines and hydrazinopyridazines as precursors, leading to a range of derivatives like alanines, polyols, C-nucleosides, and terpenes (Svete, 2005).
Synthesis of Anti-Diabetic Drugs
This compound is crucial in synthesizing anti-diabetic medications. A family of triazolo-pyridazine-6-yl-substituted piperazines has been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them as anti-diabetic drugs. These compounds showed strong inhibition potential and significant antioxidant and insulinotropic activity (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antiproliferative Activity
The compound has been used to synthesize derivatives that demonstrate antiproliferative activity. This includes the preparation of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives that have shown the ability to inhibit the proliferation of endothelial and tumor cells. This finding is significant for research in cancer therapy (Ilić, Ilaš, Liekens, Mátyus, & Kikelj, 2011).
Structural Analysis and Synthesis Techniques
The compound plays a role in structural analysis and novel synthesis techniques in medicinal chemistry. It has been synthesized and analyzed using various spectroscopic techniques and X-ray diffraction, providing insights into its structural characteristics, which are crucial for drug development (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Preparation for Metabolic Studies
It has also been synthesized for metabolic studies. The compound labeled with carbon-14 and carbon-13 was synthesized for absorption and metabolism studies, indicating its utility in pharmacokinetics and drug development (May & Lanzilotti, 1984).
Other Applications
The compound is involved in various other synthetic pathways and has potential applications in diverse areas of medicinal chemistry. This includes its use in synthesizing triazolopiperazines, evaluating inhibitors of dipeptidyl peptidase IV, and synthesizing novel compounds with potential antiviral and anti-asthmatic activities (Kim et al., 2005).
Direcciones Futuras
The future directions for “3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine” could involve further exploration of its potential pharmacological activities, given the promising properties of similar compounds . More research is needed to fully understand its synthesis, mechanism of action, and safety profile.
Propiedades
IUPAC Name |
3-methyl-2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-7(2)9(6-12)11-14-13-10-5-4-8(3)15-16(10)11/h4-5,7,9H,6,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRDOKICZMJILV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C(CN)C(C)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425660.png)

![4-[2-(Ethanesulfonyl)phenoxy]aniline](/img/structure/B1425662.png)



![3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one](/img/structure/B1425667.png)
![[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B1425668.png)



![7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B1425672.png)

![Ethyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B1425679.png)